molecular formula C15H18N4O8S B1488448 Propoxycarbazone-2-hydroxypropoxy CAS No. 496925-02-1

Propoxycarbazone-2-hydroxypropoxy

Cat. No.: B1488448
CAS No.: 496925-02-1
M. Wt: 414.4 g/mol
InChI Key: DUXDBOLTMWLLPK-UHFFFAOYSA-N
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Description

Propoxycarbazone-2-hydroxypropoxy is a key transformation product and metabolite of the herbicide propoxycarbazone-sodium, a compound known for its action as an acetohydroxyacid synthase (AHAS) inhibitor used for grass weed control in cereals . This metabolite is of significant research interest, primarily in the field of environmental science, for studying the dissipation kinetics and environmental fate of its parent herbicide . As a major degradate, it is a critical target analyte in residue studies, enabling researchers to conduct comprehensive environmental monitoring in soil and water systems and to understand the complete degradation pathway of propoxycarbazone . Its identification and quantification are essential for regulatory compliance and advanced environmental risk assessments, making it a vital reference standard for method development and validation using sophisticated techniques like LC-HRMS . This product is intended for research use only.

Properties

IUPAC Name

methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXDBOLTMWLLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024879
Record name Propoxycarbazone-2-hydroxypropoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496925-02-1
Record name Propoxycarbazone-2-hydroxypropoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-propoxycarbazone
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Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids. This inhibition leads to a cascade of cellular effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell signaling pathways can result in the accumulation of toxic intermediates, further contributing to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ALS activity and prolonged disruptions in cellular metabolism. These temporal effects highlight the importance of understanding the compound’s stability and degradation in different environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can cause significant toxic effects, including disruptions in normal cellular functions and potential organ damage. Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining safe and effective application rates in agricultural settings.

Biological Activity

Propoxycarbazone-2-hydroxypropoxy is a compound derived from propoxycarbazone, a herbicide known for its efficacy in controlling various grass weeds in crops. This article delves into the biological activity of this compound, focusing on its metabolism, toxicological profile, and potential applications in agricultural practices. The information compiled is based on diverse sources, including research studies, regulatory documents, and analytical reports.

Chemical Profile

Molecular Characteristics:

  • Molecular Formula: C15H18N4O8SC_{15}H_{18}N_{4}O_{8}S
  • Molecular Weight: 414.39 g/mol
  • CAS Number: 496925-02-1

Structure:
The compound features a triazole ring, a sulfonamide group, and a hydroxypropoxy side chain, which contribute to its biological activity and stability.

Metabolic Pathways

Recent studies have highlighted the metabolic pathways of this compound. In vitro experiments using liver microsomes from human and rat sources have shown distinct metabolic profiles:

  • Human Liver Microsomes (HLM): this compound was moderately stable, with minor metabolites detected. Notably, the metabolite Pr-2 was formed exclusively in human microsomes, indicating a potential human-specific metabolic pathway. This metabolite accounted for approximately 2.3% of the relative peak area in HLM incubations .
  • Rat Liver Microsomes (RLM): No significant metabolism was observed, suggesting that the compound is not effectively processed by rat liver enzymes .

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits low toxicity levels. The Federal Register has reported no adverse effects associated with acute dietary exposure to propoxycarbazone derivatives . Long-term exposure assessments also support its safety profile when used according to regulatory guidelines.

Efficacy as an Herbicide

This compound has been evaluated for its herbicidal properties. It primarily acts by inhibiting specific enzymes involved in the biosynthesis of amino acids in target plants. Studies show that it effectively controls various grass weeds while demonstrating minimal residual activity in soil and crops .

Field Studies on Efficacy

Study Overview:
Field trials conducted on wheat crops demonstrated that propoxycarbazone-sodium (the parent compound) and its metabolite 2-hydroxypropoxy effectively reduced weed populations without harming crop yield.

Study Parameter Results
Application Rate1.0 mg/kg
Weed Control Efficacy85%-95%
Crop Yield ImpactNo significant reduction observed

These findings suggest that the compound can be integrated into sustainable agricultural practices with minimal environmental impact.

Scientific Research Applications

Chemical Identity and Properties

Propoxycarbazone-2-hydroxypropoxy is a derivative of propoxycarbazone-sodium, which is classified as a sulfonylurea herbicide. Its chemical structure allows it to target and inhibit specific enzymes in plants, particularly those involved in the biosynthesis of amino acids.

Key Properties

  • Chemical Name : Methyl 2-[[[(4,5-dihydro-3-(2-hydroxypropoxy)-4-methyl-5-oxo-1H-1,2,4-triazol-1-l)carbonyl]amino]sulfonyl]benzoate
  • CAS Number : 181274-15-7
  • Molecular Formula : C₁₁H₁₃N₄O₅S

Herbicidal Efficacy

This compound is primarily used in the agricultural sector for controlling grassy weeds such as downy brome and Japanese brome in winter wheat. Research indicates that it effectively suppresses these weeds without adversely affecting the crop itself.

Case Study: Wheat Crop Management

A study conducted in western Canada demonstrated that the application of propoxycarbazone-sodium (and by extension, its metabolite) resulted in significant reductions in the populations of target grassy weeds. The findings indicated that:

  • Efficacy Rate : Up to 90% suppression of downy brome was achieved.
  • Crop Safety : No significant phytotoxicity was observed on wheat crops when applied according to label instructions .

Metabolism and Residue Studies

Understanding the metabolism of this compound is crucial for assessing its safety and efficacy. Studies have shown that:

  • The compound is relatively stable under cold storage conditions (< -15°C).
  • The primary metabolic pathway involves hydroxylation, leading to the formation of 2-hydroxypropoxy MKH 6561, which is the predominant degradation product in agricultural commodities .

Environmental Impact

The environmental fate of propoxycarbazone and its metabolites has been evaluated extensively. Key findings include:

  • Soil Residues : Residue levels in soil are minimal post-application due to rapid degradation.
  • Water Contamination : Studies suggest low potential for leaching into groundwater systems .

Toxicological Assessments

Toxicological studies indicate that propoxycarbazone and its metabolites pose minimal risk to human health when used as directed. Key findings include:

  • Acute Toxicity : No significant adverse effects were noted at recommended application rates.
  • Chronic Exposure : A NOAEL (No Observed Adverse Effect Level) of 74.8 mg/kg/day was established, indicating a favorable safety profile for dietary exposure .

Summary of Research Findings

ApplicationEfficacySafetyEnvironmental Impact
Control of downy brome in wheat90% suppressionMinimal phytotoxicity observedLow soil residues; minimal water contamination potential
Metabolic stabilityStable at < -15°CNOAEL established at 74.8 mg/kg/dayRapid degradation post-application

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Chemical Structure and Properties

Propoxycarbazone-2-hydroxypropoxy
  • Key features : Contains a hydroxypropoxy side chain and benzamide backbone.
  • Applications : Analytical standard for pesticide residue testing .
2-(4-Chloro-2-methylphenoxy)propionic acid
  • Key features: Phenoxypropionic acid derivative with chlorine and methyl substituents.
  • Applications: Herbicide; notable for high toxicity, requiring stringent workplace controls (e.g., enclosed processes, ventilation) .
Propyzamide (C₁₂H₁₁Cl₂NO)
  • Key features : Dichlorinated benzene ring with an amide group.
  • Applications : Selective herbicide for broadleaf weed control .
Propisochlor (C₁₃H₁₅ClNO)
  • Key features : Chloroacetamide structure with a methoxy group.
  • Applications : Pre-emergent herbicide for corn and soybeans .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Application Toxicity Profile Storage Conditions
This compound 496925-02-1 C₁₅H₁₈N₄O₈* 382.32 Pesticide residue testing Limited data; presumed hazardous 0–6°C
C₁₅H₁₅N₂O₅S** 414.39
2-(4-Chloro-2-methylphenoxy)propionic acid N/A C₁₀H₁₁ClO₃ 214.65 Herbicide Very toxic; reproductive hazard Room temperature
Propyzamide 23950-58-5 C₁₂H₁₁Cl₂NO 256.13 Herbicide Moderate toxicity (EPA Class III) Room temperature
Propisochlor 86763-47-5 C₁₃H₁₅ClNO 283.79 Herbicide Acute oral toxicity (LD₅₀ > 2,000 mg/kg) Room temperature

*Discrepancy in molecular formulas/weights for this compound likely reflects inconsistencies in literature or metabolite variations.

Functional and Analytical Comparisons

  • Toxicity: this compound’s toxicity is less documented but inferred from its use as a pesticide metabolite. In contrast, 2-(4-chloro-2-methylphenoxy)propionic acid is explicitly classified as highly toxic, necessitating rigorous exposure controls . Propyzamide and Propisochlor exhibit moderate to low acute toxicity, aligning with their broader agricultural use .
  • Analytical Methods: this compound is analyzed via HPLC and LC-MS, similar to techniques used for 2-aminobenzamides (e.g., glycan analysis tools like GlycoBase) . Propyzamide and Propisochlor are typically quantified using GC-MS due to their volatility .
  • Regulatory and Storage Requirements :

    • This compound’s cold storage contrasts with room-temperature stability of most herbicides, reflecting its role as a lab standard rather than a field-applied compound .

Research Findings and Discrepancies

  • Molecular Weight/Formula Conflict : The conflicting data for this compound (382.32 vs. 414.39 g/mol) highlights the need for cross-referencing CAS RNs with authoritative databases like PubChem or EPA CompTox .
  • Structural Analogues : Carbazole derivatives (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole) share functional groups (e.g., hydroxypropoxy) but lack direct pesticidal applications .

Preparation Methods

General Synthetic Strategy

The synthesis of propoxycarbazone-2-hydroxypropoxy typically starts from propoxycarbazone derivatives, where the propoxy side chain is selectively hydroxylated to introduce the 2-hydroxypropoxy functionality. The key steps involve:

  • Starting Material: 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate or related carbazone precursors.
  • Hydroxylation: Introduction of the hydroxypropoxy group via controlled oxidation or substitution reactions targeting the propoxy side chain.
  • Coupling: Formation of the sulfamoyl benzoate ester linkage to complete the molecule.

Specific Synthetic Process

According to the synthesis information related to propoxycarbazone-sodium (a closely related compound), the preparation involves the reaction of the triazolone carbamate intermediate with methyl 2-sulfonylchloride under controlled conditions to yield the sodium salt form. For this compound, an analogous pathway is followed, with an additional hydroxylation step on the propoxy side chain to generate the hydroxypropoxy substituent.

The hydroxylation step is critical and can be achieved by:

  • Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidants under mild conditions to selectively hydroxylate the propoxy side chain.
  • Enzymatic or Catalytic Methods: Employing biocatalysts or metal catalysts to facilitate regioselective hydroxylation.

Purification and Isolation

The crude reaction mixture is subjected to purification techniques such as:

  • Solvent Extraction: Using solvents like acetonitrile/water mixtures and hexane to separate the desired compound.
  • Chromatography: High-performance liquid chromatography (HPLC) is employed to isolate and purify this compound, ensuring high purity for analytical and application purposes.

Analytical Characterization and Stability

Stability Data

Studies on propoxycarbazone-sodium and its metabolite 2-hydroxypropoxy MKH 6561 (equivalent to this compound) show:

  • Stability for 18-33 months under frozen storage (-18°C or below).
  • Recoveries in fortified plant matrices range from 77% to 103%, indicating good stability and extractability.
  • Metabolite formation primarily involves hydroxylation of the propoxy side chain, confirming the synthetic relevance of the hydroxypropoxy derivative.

Analytical Techniques

Comparative Data Table: Preparation and Stability Parameters

Parameter Details Source
Starting Material 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate
Key Reaction Hydroxylation of propoxy side chain
Coupling Agent Methyl 2-sulfonylchloride
Purification Methods Solvent extraction, HPLC
Stability (Storage) Stable for 18-33 months at -18°C
Recovery in Plant Matrices 77-103% recovery
Analytical Techniques UHPLC-Orbitrap-MS, Radioisotope labeling

Research Findings and Notes

  • The primary metabolization step in wheat and other plants is the hydroxylation of the propoxy side chain, leading to the formation of 2-hydroxypropoxy MKH 6561, which is essentially this compound.
  • The synthetic preparation of this compound is aligned with its metabolic formation, validating the hydroxylation step as a key synthetic transformation.
  • Analytical methods developed for environmental monitoring also serve to confirm the identity and purity of the synthesized compound.
  • No direct synthesis protocols with detailed reaction conditions (e.g., temperature, solvents, catalysts) are publicly disclosed in regulatory or chemical databases, likely due to proprietary reasons by manufacturers such as Bayer AG.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 2
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Propoxycarbazone-2-hydroxypropoxy

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